Cas no 1019017-03-8 (2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol)

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound featuring a quinazoline core with a cyclopropyl substituent at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The tetrahydroquinazoline scaffold enhances stability and bioavailability, while the cyclopropyl group can influence steric and electronic interactions, potentially improving binding affinity in target applications. Its synthetic versatility allows for further functionalization, enabling the development of novel derivatives for drug discovery. The compound’s well-defined structure and purity make it suitable for rigorous research in medicinal chemistry and material science.
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol structure
1019017-03-8 structure
Product Name:2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
CAS No:1019017-03-8
MF:C11H14N2O
MW:190.241662502289
CID:5709109
PubChem ID:136209979
Update Time:2025-09-28

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS010641190
    • 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
    • 1019017-03-8
    • Inchi: 1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14)
    • InChI Key: QUKJOLLRGBMYQR-UHFFFAOYSA-N
    • SMILES: O=C1C2CCCCC=2N=C(C2CC2)N1

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.5Ų

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol

Comprehensive Overview of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No. 1019017-03-8): Properties, Applications, and Research Insights

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No. 1019017-03-8) is a structurally unique quinazoline derivative that has garnered significant attention in pharmaceutical and chemical research due to its potential biological activities. This compound belongs to the heterocyclic family, characterized by a fused bicyclic core with a cyclopropyl substituent, which enhances its stability and interaction with biological targets. Researchers have explored its role in modulating enzyme activity and receptor binding, making it a promising candidate for drug discovery.

The growing interest in quinazoline-based compounds like 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol aligns with current trends in precision medicine and targeted therapy. Users frequently search for terms such as "quinazoline scaffold in drug design" or "cyclopropyl group effects on bioavailability," reflecting the demand for innovative small molecules. This compound's tetrahydroquinazolin-4-ol core is particularly notable for its potential in kinase inhibition, a hot topic in oncology and inflammation research.

From a synthetic chemistry perspective, CAS No. 1019017-03-8 exemplifies the importance of ring strain introduced by the cyclopropyl moiety, which can influence conformational flexibility and metabolic stability. Recent studies highlight its utility in fragment-based drug discovery, where its compact structure serves as a building block for larger pharmacophores. The compound's hydrogen-bonding capacity (due to the 4-ol group) further enhances its applicability in designing allosteric modulators.

Environmental and green chemistry considerations are also relevant to 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol. Researchers are investigating sustainable synthesis routes to minimize waste, addressing search queries like "eco-friendly heterocycle synthesis." Its low toxicity profile (based on preliminary assays) positions it favorably for biocompatible applications, though further ADMET studies are warranted.

In material science, derivatives of this compound show promise in organic electronics due to their π-conjugated systems. The quinazoline core's electron-deficient nature makes it suitable for n-type semiconductors, a trending topic in flexible electronics research. Patent analyses reveal increasing filings involving similar structures for optoelectronic devices.

Quality control of 1019017-03-8 requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, addressing common user questions about "quinazoline purity assessment." Regulatory databases indicate its classification as a non-hazardous research chemical under standard handling conditions, though proper PPE is always recommended during laboratory work.

The future outlook for 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol includes exploration in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas dominating recent scientific literature. Its structure-activity relationship (SAR) studies continue to uncover novel pharmacophores, answering search trends about "next-generation heterocyclic drugs." Collaborative efforts between academia and industry aim to optimize its drug-likeness while maintaining synthetic accessibility.

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